molecular formula C29H34O10 B129637 7-epi-10-Oxo-10-deacetyl Baccatin III CAS No. 151636-94-1

7-epi-10-Oxo-10-deacetyl Baccatin III

Cat. No. B129637
M. Wt: 542.6 g/mol
InChI Key: UEDMLPVUDFCAQM-IWVNULRZSA-N
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Description

7-epi-10-Oxo-10-deacetyl Baccatin III is a derivative of baccatin III, which is a precursor to the anti-cancer drug taxol. The modification of baccatin III to produce 7-epi-10-Oxo-10-deacetyl Baccatin III involves changes to the structure that can potentially alter its chemical and biological properties, making it a compound of interest in the synthesis of taxol analogs with potentially different therapeutic profiles .

Synthesis Analysis

The synthesis of 7-epi-10-Oxo-10-deacetyl Baccatin III has been achieved through a series of chemical reactions. A key step in the synthesis of 7-epi-10-deoxy taxol, which is closely related to 7-epi-10-Oxo-10-deacetyl Baccatin III, involves the use of tributyltin hydride-mediated direct reduction of the C10 acetate group. This reaction is significant as it provides a high-yield route to the desired compound from 7-epi taxol .

Molecular Structure Analysis

The molecular structure of 7-epi-10-Oxo-10-deacetyl Baccatin III is closely related to that of baccatin III but with specific modifications at the 7 and 10 positions. The compound 7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III, which is a protected form of 7-epi-10-Oxo-10-deacetyl Baccatin III, has been shown to crystallize with strong intermolecular hydrogen bonds and noncovalent interactions. These interactions are crucial for the stability and conformation of the molecule, which in turn can influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of 7-epi-10-Oxo-10-deacetyl Baccatin III are important for the development of new taxol analogs. The reaction of 10-deacetyl baccatin III with 2,2,2-trichloroethyl chloroformate in pyridine is one such reaction that leads to the formation of a compound with protective groups, which can then be further manipulated to introduce various functional groups at desired positions on the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-epi-10-Oxo-10-deacetyl Baccatin III are influenced by its molecular structure. The presence of strong intermolecular hydrogen bonds and noncovalent interactions suggests that the compound may have a relatively high melting point and may exhibit stability in various solvents. These properties are important for the handling and storage of the compound, as well as for its use in further chemical reactions to synthesize taxol analogs .

Scientific Research Applications

Characterization and Stability

  • Degradation Impurities in Docetaxel: Kumar et al. (2007) investigated the degradation of docetaxel, identifying impurities including 7-epi-10-Oxo-10-deacetyl Baccatin III. These impurities were isolated and characterized, providing insights into the stability and degradation pathways of docetaxel (Kumar et al., 2007).

Microbial Transformation

  • Metabolism by Luteibacter sp.: Li et al. (2007) reported the microbial transformation of cephalomannine by Luteibacter sp., resulting in various metabolites including 7-epi-10-Oxo-10-deacetyl Baccatin III. This study sheds light on the biotransformation capabilities of microorganisms in modifying taxanes (Li et al., 2007).

Chemical Synthesis and Reactivity

  • Selective Protection Protocols: Holton et al. (1998) developed new protocols for selective protection of hydroxyl groups in 10-deacetyl baccatin III, enhancing the efficiency of synthesizing taxol and its analogs, including derivatives of 7-epi-10-Oxo-10-deacetyl Baccatin III (Holton et al., 1998).
  • Enzymatic Acetylation: Patel et al. (2000) investigated the enzymatic acetylation of 10-deacetylbaccatin III to baccatin III without requiring protection of the 7-hydroxyl group. This research provides insights into the enzymatic processes related to taxane derivatives (Patel et al., 2000).

Anticancer Activity

  • Screening for Anticancer Agents: Lei et al. (2008) utilized microdialysis and HPLC to screen for antimicrotubule agents in Taxus extracts, including 7-epi-10-Oxo-10-deacetyl Baccatin III. Their methodology is significant for identifying compounds with potential anticancer activity (Lei et al., 2008).
  • Evaluation of Baccatin III in Cancer Treatment: Sah et al. (2020) evaluated the cytotoxic properties of enzymatically synthesized baccatin III, an important precursor of taxol, in various human cancer cell lines. This research adds to the understanding of the anticancer potential of taxane derivatives (Sah et al., 2020).

Stability and Epimerization Studies

  • Stability of Paclitaxel and Taxol Derivatives: Tian and Stella (2008) investigated the epimerization of various taxanes including 7-epi-10-Oxo-10-deacetyl Baccatin III, providing valuable insights into the stability and kinetics of these compounds (Tian & Stella, 2008).

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,22,24,31-32,36H,11-13H2,1-5H3/t17-,18+,19+,22-,24-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDMLPVUDFCAQM-IWVNULRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415702
Record name 10-Dehydrobaccatin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-epi-10-Oxo-10-deacetyl Baccatin III

CAS RN

151636-94-1
Record name 10-Dehydrobaccatin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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